molecular formula C15H20O B1525041 (3-Methylcyclohexyl)(2-methylphenyl)methanone CAS No. 1248127-98-1

(3-Methylcyclohexyl)(2-methylphenyl)methanone

Cat. No.: B1525041
CAS No.: 1248127-98-1
M. Wt: 216.32 g/mol
InChI Key: YVACPWCVELGCKB-UHFFFAOYSA-N
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Description

“(3-Methylcyclohexyl)(2-methylphenyl)methanone” is a chemical compound with the CAS Number: 1248127-98-1 . It has a molecular weight of 216.32 . The compound is typically stored at room temperature and is in liquid form .


Molecular Structure Analysis

The molecular formula of “this compound” is C15H20O . The InChI Code is 1S/C15H20O/c1-11-6-5-8-13 (10-11)15 (16)14-9-4-3-7-12 (14)2/h3-4,7,9,11,13H,5-6,8,10H2,1-2H3 .


Physical and Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 216.32 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Catalytic Esterification and Biofuel Production

  • A study by Li et al. (2019) introduces benzenesulfonic acid functionalized hydrophobic mesoporous biochar as an efficient catalyst. This catalyst shows high performance in esterification reactions for biodiesel production and alkylation reactions for biofuel synthesis, providing a novel approach for biochar's high-value utilization and presenting an efficient catalyst for acid-catalyzed transformation reactions.

Synthesis of Hydrogenated Indazole Derivatives

  • Research by Nakhai and Bergman (2009) explored the synthesis of hydrogenated indazole derivatives from α,β-unsaturated ketones. The process shows the versatility of cyclohexenyl compounds in synthesizing complex structures, potentially applicable to the study compound in generating pharmacologically interesting molecules.

Photo-induced Rearrangement for Compound Synthesis

  • The work of Wang et al. (2019) developed a method for synthesizing (2-hydroxyphenyl)(fusedphenyl)methanones via the photo-induced rearrangement of 2'-arylisoflavones. This methodology could be insightful for researchers looking to modify or functionalize similar compounds like "(3-Methylcyclohexyl)(2-methylphenyl)methanone" for various applications.

Organic Synthesis and Potential Membrane Lipid Discovery

  • Koukkou et al. (1998) isolated a novel lipid, (2-methyl-4,5-ditridecyl-1,4-cyclohexadienyl)methanol, from Zymomonas mobilis, suggesting the amphiphilic nature of similar cyclohexadiene compounds could be integral in membrane metabolism and function Koukkou et al. (1998). This research hints at the potential for investigating "this compound" and related compounds in biological systems and their integration within cellular structures.

Safety and Hazards

The safety information available indicates that “(3-Methylcyclohexyl)(2-methylphenyl)methanone” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Properties

IUPAC Name

(3-methylcyclohexyl)-(2-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-11-6-5-8-13(10-11)15(16)14-9-4-3-7-12(14)2/h3-4,7,9,11,13H,5-6,8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVACPWCVELGCKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)C(=O)C2=CC=CC=C2C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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